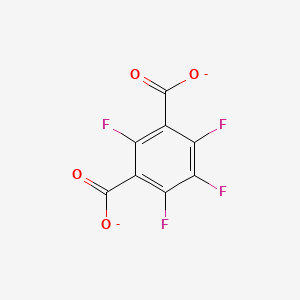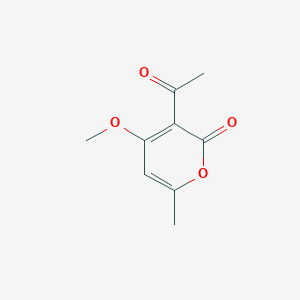![molecular formula C32H40F12FeNP B14756340 (R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its unique structure, which includes a ferrocene backbone substituted with phosphino and dimethylaminoethyl groups. The presence of trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable ligand in asymmetric catalysis and other chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Introduction of Phosphino and Dimethylaminoethyl Groups: The phosphino and dimethylaminoethyl groups are introduced through nucleophilic substitution reactions. Common reagents include phosphines and amines.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ions using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phosphino and dimethylaminoethyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology
In biological research, this compound is used to study the interactions between metal complexes and biological molecules. Its unique structure allows for the investigation of metal-ligand interactions and their effects on biological systems.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to form stable complexes with metals makes it a candidate for drug development, particularly in the field of metal-based drugs.
Industry
In industrial applications, ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.
作用机制
The mechanism of action of ®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene involves its ability to coordinate with metal centers. The phosphino and dimethylaminoethyl groups act as ligands, forming stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, influencing the reactivity and selectivity of the metal complexes.
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ferrocene-based ligand with diphenylphosphino groups.
1,1’-Bis(di-tert-butylphosphino)ferrocene (dtbpf): A ferrocene-based ligand with di-tert-butylphosphino groups.
1,1’-Bis(diisopropylphosphino)ferrocene (dippf): A ferrocene-based ligand with diisopropylphosphino groups.
Uniqueness
®-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is unique due to the presence of trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes it particularly effective in asymmetric catalysis, where electron-withdrawing ligands can influence the reactivity and selectivity of metal complexes. Additionally, the chiral nature of the compound allows for the formation of enantioselective products, making it a valuable tool in the synthesis of chiral molecules.
属性
分子式 |
C32H40F12FeNP |
|---|---|
分子量 |
753.5 g/mol |
IUPAC 名称 |
(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethylethanamine;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C25H24F12NP.C5H10.2CH3.Fe/c1-13(38(2)3)20-5-4-6-21(20)39(18-9-14(22(26,27)28)7-15(10-18)23(29,30)31)19-11-16(24(32,33)34)8-17(12-19)25(35,36)37;1-2-4-5-3-1;;;/h7-13,20-21H,4-6H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t13-,20?,21?;;;;/m0..../s1 |
InChI 键 |
PZTFGHQSDUIDRS-NXCPPJSBSA-N |
手性 SMILES |
[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(C)C.C1CCCC1.[Fe+2] |
规范 SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(C)C.C1CCCC1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


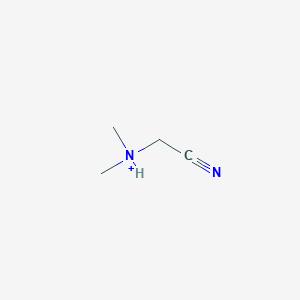
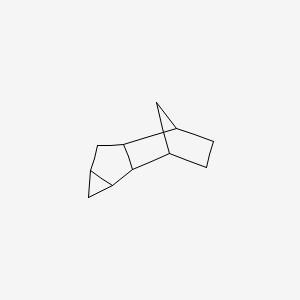


![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
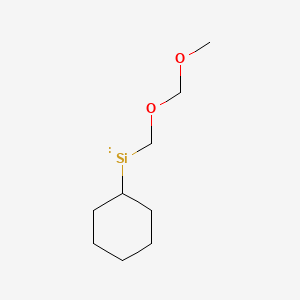
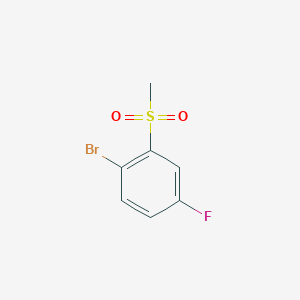
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
